molecular formula C29H37NO4 B15020632 3-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)[4-(dimethylamino)phenyl]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one

3-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)[4-(dimethylamino)phenyl]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B15020632
M. Wt: 463.6 g/mol
InChI Key: HQIDMHUMELDAAM-UHFFFAOYSA-N
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Description

3-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)[4-(dimethylamino)phenyl]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including tert-butyl, hydroxyphenyl, dimethylamino, and pyranone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)[4-(dimethylamino)phenyl]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hydroxyphenyl intermediate: This step involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with a suitable reagent to form the hydroxyphenyl intermediate.

    Introduction of the dimethylamino group: The hydroxyphenyl intermediate is then reacted with a dimethylamine source under controlled conditions to introduce the dimethylamino group.

    Cyclization to form the pyranone ring: The final step involves the cyclization of the intermediate compound to form the pyranone ring, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)[4-(dimethylamino)phenyl]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and pyranone moieties.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyranone ring.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

3-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)[4-(dimethylamino)phenyl]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.

    Industry: It is used as an additive in polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)[4-(dimethylamino)phenyl]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate signaling pathways involved in inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid: Known for its antioxidant properties and used in similar applications.

    Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another antioxidant compound with similar structural features.

    Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Used as a polymeric stabilizer and antioxidant.

Uniqueness

3-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)[4-(dimethylamino)phenyl]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H37NO4

Molecular Weight

463.6 g/mol

IUPAC Name

3-[(3,5-ditert-butyl-4-hydroxyphenyl)-[4-(dimethylamino)phenyl]methyl]-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C29H37NO4/c1-17-14-23(31)25(27(33)34-17)24(18-10-12-20(13-11-18)30(8)9)19-15-21(28(2,3)4)26(32)22(16-19)29(5,6)7/h10-16,24,31-32H,1-9H3

InChI Key

HQIDMHUMELDAAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O

Origin of Product

United States

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